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8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Documentation Hub

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  • Product: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • CAS: 75889-54-2

Core Science & Biosynthesis

Foundational

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS number

An In-Depth Technical Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 75889-54-2) Introduction 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a substituted aromatic aldehyde built upon the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 75889-54-2)

Introduction

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a substituted aromatic aldehyde built upon the privileged 1,4-benzodioxane scaffold. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 1,4-benzodioxane ring system is a key structural component in pharmaceuticals such as Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia.[1] The versatility of this scaffold allows for the design of compounds that can interact with a wide range of biological targets, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptors.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, tailored for researchers and professionals in the field of drug discovery.

Chemical Identity and Properties

The fundamental characteristics of a compound are critical for its application in research and synthesis. The following tables summarize the key identifiers and computed physicochemical properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 75889-54-2[4]
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
IUPAC Name 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[5]
Synonym(s) ST5137683[4]
SMILES O=CC1=CC(OC)=C(OCCO2)C2=C1[4]
InChI Key MCPICTRPQGUUJE-UHFFFAOYSA-N[5]

Table 2: Physicochemical and Computational Properties

PropertyValueSource
Physical Form Solid[5]
Purity ≥95%[4]
Topological Polar Surface Area (TPSA) 44.76 Ų[4]
LogP (Octanol/Water Partition Coefficient) 1.2789[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Synthesis and Mechanistic Insights

The synthesis of substituted 2,3-dihydro-1,4-benzodioxines typically involves the Williamson ether synthesis, cyclizing a catechol derivative with a 1,2-dihaloethane. For the target molecule, a plausible and efficient route starts from a suitably substituted catechol. A related synthesis for an unsubstituted analog involves the ring closure of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions.[6]

Proposed Synthetic Pathway

The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be logically approached from 2,3,4-trihydroxybenzaldehyde. The key is the selective alkylation of the two adjacent hydroxyl groups at the 2 and 3 positions, leaving the hydroxyl at the 4-position to be methylated in a subsequent step, or by starting with a pre-methylated catechol. The aldehyde group provides a versatile handle for further functionalization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3,4-Dihydroxy-5-methoxybenzaldehyde Reaction Williamson Ether Synthesis (Cyclization) A->Reaction B 1,2-Dibromoethane B->Reaction C Base (e.g., K₂CO₃) C->Reaction D Solvent (e.g., DMF) D->Reaction Product 8-Methoxy-2,3-dihydro- 1,4-benzodioxine-6-carbaldehyde Reaction->Product Workup & Purification

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for synthesizing similar 1,4-benzodioxane derivatives.

  • Reaction Setup: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, typically potassium carbonate (K₂CO₃, 2.5 equivalents). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenolic hydroxyl groups but mild enough to avoid side reactions with the aldehyde functionality. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve both the organic starting material and the inorganic base.

  • Cyclization: Add 1,2-dibromoethane (1.2 equivalents) to the stirred suspension. The reaction mixture is then heated to approximately 80-100 °C. This temperature provides sufficient energy to overcome the activation barrier for the two sequential Sₙ2 reactions that form the dioxane ring, while minimizing potential decomposition. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. This step quenches the reaction and precipitates the crude product, as it is typically insoluble in water.[7]

  • Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by column chromatography or recrystallization to yield the pure 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Applications in Drug Discovery and Development

The 1,4-benzodioxane core is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[3] Its derivatives have been investigated for their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[1] The structural rigidity of the dioxane ring combined with the aromatic system provides a stable scaffold that can be readily functionalized to optimize binding to various biological targets.

Biological_Targets center_node 1,4-Benzodioxane Scaffold target1 α1-Adrenergic Receptors (e.g., Doxazosin) center_node->target1 target2 Serotonin Receptors (e.g., 5-HT1A) center_node->target2 target3 Neuronal Nicotinic Receptors center_node->target3 target4 Enzymes (e.g., FtsZ) center_node->target4 target5 Anticancer Targets center_node->target5

Caption: Diverse biological targets of 1,4-benzodioxane derivatives.

The specific substitution pattern of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde offers distinct advantages for drug design:

  • The Aldehyde Group: This functional group is a versatile chemical handle. It can be readily converted into a wide array of other functionalities, such as carboxylic acids, amines (via reductive amination), alcohols, or used in condensation reactions to build more complex molecules like thiosemicarbazones.

  • The Methoxy Group: The methoxy substituent modifies the electronic properties of the aromatic ring and can influence the compound's lipophilicity and metabolic stability. Its position may also direct binding interactions within a target protein's active site.

Recent research has focused on benzodioxane-based compounds as inhibitors of the bacterial cell division protein FtsZ, presenting a promising avenue for developing new antibiotics to combat resistant strains like MRSA.[8]

Spectroscopic Characterization

Unambiguous identification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde requires spectroscopic analysis. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), two aromatic protons appearing as singlets or doublets, a singlet for the methoxy group protons (~3.9 ppm), and two multiplets for the ethylenedioxy protons (-O-CH₂-CH₂-O-) around 4.3 ppm.

  • ¹³C NMR: Characteristic signals would be observed for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1680 cm⁻¹, C-O-C stretching vibrations for the ether linkages around 1250 cm⁻¹, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 194.18, confirming the molecular weight.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Table 3: GHS Hazard Information

CategoryInformation
Pictograms GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H315 (Causes skin irritation)[5][9] H319 (Causes serious eye irritation)[5][9] H335 (May cause respiratory irritation)[5][9]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P362+P364, P405, P501[5]

Storage and Handling Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • It is recommended to store the compound at 2-8°C under a nitrogen atmosphere to prevent degradation.[4][5]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable building block for chemical synthesis and drug discovery. Its 1,4-benzodioxane core provides a proven scaffold for developing biologically active compounds. The presence of both an aldehyde and a methoxy group offers multiple avenues for chemical modification, enabling the creation of diverse libraries for screening against various therapeutic targets. A solid understanding of its synthesis, properties, and handling is essential for leveraging its full potential in research and development.

References

  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]

  • TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • MDPI. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]

  • MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. [Link]

Sources

Exploratory

Physicochemical properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Foreword: A Molecule of Versatility and Potential The 1,4-benzodioxane scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Foreword: A Molecule of Versatility and Potential

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of activities, including antidepressant, antihyperglycemic, antioxidant, and cytotoxic properties.[1] 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde emerges as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[2][3] The strategic placement of the methoxy and aldehyde functionalities on the benzodioxane ring system provides a versatile platform for synthetic elaboration.

This guide offers a comprehensive exploration of the essential physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep, data-driven understanding of this molecule's behavior. Beyond a mere compilation of data, this document explains the causality behind analytical methods and provides actionable, field-proven protocols to ensure the integrity and reproducibility of experimental results.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde—a fused aromatic system, a dioxine heterocycle, a methoxy ether, and an aldehyde group—govern its physical properties and chemical reactivity.

Logical Workflow for Compound Characterization

The following diagram illustrates a self-validating workflow for the synthesis and characterization of a chemical compound, ensuring that each step confirms the integrity of the material before proceeding to the next.

cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_application Downstream Application synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification Crude Product mp Melting Point (Purity Check) purification->mp Purified Solid spectroscopy Spectroscopic ID (NMR, IR, MS) mp->spectroscopy Confirmed Purity chromatography Purity Assay (GC/HPLC, >95%) spectroscopy->chromatography Confirmed Structure storage Proper Storage chromatography->storage application Use in Research/ Drug Development storage->application

Caption: A logical workflow for compound synthesis, characterization, and use.

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 75889-54-2[4]
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
IUPAC Name 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[2]
Synonyms ST5137683[4]
SMILES O=CC1=CC(OC)=C(OCCO2)C2=C1[4]
InChIKey Not explicitly found for this specific compound, but related structures are available.

Physicochemical and Pharmacokinetic-Relevant Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below are critical for predicting solubility, membrane permeability, and metabolic stability.

Table 2: Summary of Physicochemical Data

PropertyValueSignificance in Drug DevelopmentSource
Appearance White crystalsIndicates purity and solid state at room temperature.[2]
Melting Point 78–79 °CA sharp melting point is a primary indicator of high purity.[2]
Solubility Practically insoluble in water; soluble in organic solvents.Low aqueous solubility may impact bioavailability; good organic solubility aids in synthesis and purification.[5]
LogP (calc.) 1.2789Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4]
TPSA (calc.) 44.76 ŲSuggests good potential for oral absorption and cell permeability (typically < 140 Ų).[4]
Hydrogen Bond Acceptors 4Influences solubility and receptor binding interactions.[4]
Hydrogen Bond Donors 0The absence of donors impacts solubility and binding characteristics.[4]
Rotatable Bonds 2Low number suggests limited conformational flexibility, which can be favorable for binding affinity.[4]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they create a comprehensive, self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework.

  • ¹H NMR (300 MHz, CDCl₃) : The proton spectrum confirms the presence of all key functional groups.[2]

    • δ 9.77 (s, 1H) : A sharp singlet in the downfield region, characteristic of the aldehyde proton (-CHO).

    • δ 7.06 (s, 2H) : A singlet integrating to two protons, corresponding to the two aromatic protons (H-5 and H-7), indicating magnetic equivalence.

    • δ 4.40–4.28 (m, 4H) : A multiplet representing the four protons of the ethylenedioxy bridge (-OCH₂CH₂O-), a hallmark of the 1,4-benzodioxane ring.

    • δ 3.93 (s, 3H) : A sharp singlet integrating to three protons, confirming the presence of the methoxy group (-OCH₃).

  • ¹³C NMR (75 MHz, CDCl₃) : The carbon spectrum complements the proton data, identifying each unique carbon environment.[2]

    • δ 190.7 : The aldehyde carbonyl carbon, significantly downfield as expected.

    • δ 149.6, 144.0, 138.8, 129.2 : Aromatic carbons attached to oxygen or the aldehyde group (quaternary).

    • δ 114.5, 103.0 : Aromatic carbons bearing protons.

    • δ 64.9, 63.9 : The two carbons of the ethylenedioxy bridge.

    • δ 56.3 : The methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

  • Key Absorptions (KBr, cm⁻¹) : The IR spectrum provides clear evidence for the principal functional groups.[2]

    • 1698 cm⁻¹ : A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde. This is a critical diagnostic peak.

    • 2982, 2948, 2892 cm⁻¹ : C-H stretching vibrations from the aromatic, aliphatic (dioxine), and methoxy groups.

    • 1590, 1503 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

    • 1125, 1046 cm⁻¹ : Strong C-O (ether) stretching vibrations from the dioxine ring and methoxy group.

Synthesis and Reactivity Profile

Understanding the synthesis of a compound is crucial for anticipating potential impurities and appreciating its chemical stability. The primary route to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves a nucleophilic substitution reaction to form the core dioxine ring.

Synthetic Workflow Diagram

This diagram outlines the key transformation in the synthesis of the target molecule.

Williamson Ether Synthesis for Dioxine Ring Formation reactant1 3,4-Dihydroxy-5- methoxybenzaldehyde product 8-Methoxy-2,3-dihydro-1,4- benzodioxine-6-carbaldehyde reactant1->product reactant2 1,2-Dibromoethane reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Caption: Synthetic route to the target compound via ring formation.

The synthesis involves the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with 1,2-dibromoethane in the presence of a base such as potassium carbonate.[2] This reaction proceeds via a double Williamson ether synthesis, where the two phenolic hydroxyl groups successively displace the bromine atoms to form the six-membered dioxine ring.

Reactivity Insights :

  • The aldehyde group is the primary site for reactivity, readily undergoing nucleophilic addition, oxidation to a carboxylic acid, or reductive amination to form amines.

  • The aromatic ring is electron-rich due to the activating effects of the two ether oxygen atoms and the methoxy group, making it susceptible to electrophilic aromatic substitution, although the directing effects of the substituents are competing.

Field-Proven Experimental Protocols

The following protocols are standardized, self-validating procedures for the accurate determination of key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, well-defined melting point is indicative of a pure substance.

Methodology:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline compound.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to approximately 15 °C below the expected melting point (78 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range should be narrow (≤ 1 °C) for a pure sample.

Protocol 2: Sample Preparation for NMR Analysis

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent solubilizes the analyte and provides a lock signal for the spectrometer, while filtration removes paramagnetic impurities that can broaden spectral lines.

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which is a suitable solvent for this compound.

  • Dissolution: Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be used if necessary.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug (to filter out any particulate matter), transfer the solution into a clean 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.

Protocol 3: Analysis by Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Causality: ATR-FTIR is a rapid, non-destructive technique for analyzing solid samples. The IR beam penetrates a small depth into the sample placed on a high-refractive-index crystal (like diamond or zinc selenide), allowing for the acquisition of a high-quality spectrum with minimal sample preparation.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information:

  • Hazard Statements :

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6]

  • Precautionary Statements :

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]

References

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY, An Indian Journal, 4(1). [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]

  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Lázár, L., et al. (2018). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 14, 2838-2845. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

  • Bio-Connect. (2013). Safety Data Sheet. Retrieved from [Link]

  • MAK Chem. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • SpectraBase. 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved from [Link]

  • PubChem. 2-[[8-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Heller, S.R., & Milne, G.W.A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards. [Link]

  • SpectraBase. 2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. 8-Methoxy-2,3-dihydrobenzo[b][5][9]dioxine-6-carbaldehyde. Retrieved from [Link]

  • NIST. 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]cgi/cbook.cgi?ID=C493094)

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

This guide provides a comprehensive framework for the structural elucidation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key heterocyclic compound. As a substituted benzodioxane, this molecule serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key heterocyclic compound. As a substituted benzodioxane, this molecule serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its precise structural verification is paramount for ensuring the integrity of subsequent research and development. This document eschews a rigid, templated approach, instead presenting a logical, causality-driven narrative that mirrors the scientific process of structural determination, from foundational analysis to definitive confirmation.

Foundational Analysis: Molecular Formula and Physicochemical Properties

The initial step in elucidating any molecular structure is to establish its fundamental chemical identity. This involves determining the molecular formula and basic physical properties, which provide the constraints within which all subsequent spectroscopic data must fit. For the target compound, this foundational data is critical for calculating the degree of unsaturation and guiding the interpretation of complex spectral data.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule, which in turn allows for the unambiguous assignment of its molecular formula. Elemental analysis can be used as a complementary technique to confirm the percentage composition of C, H, and O.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 75889-54-2 [3]
Molecular Formula C₁₀H₁₀O₄ [3]
Molecular Weight 194.184 g/mol [3][4]
Appearance Solid [5]
Melting Point 50-52 °C [5]
Boiling Point 105 °C @ 15 mmHg [5]

| SMILES | O=CC1=CC(OC)=C(OCCO2)C2=C1 |[3] |

The molecular formula C₁₀H₁₀O₄ indicates a degree of unsaturation of 6. This is calculated as follows: (2C + 2 + N - H - X)/2 = (2*10 + 2 - 10)/2 = 6. This value is consistent with the presence of a benzene ring (4 degrees), a carbonyl group (1 degree), and the bicyclic benzodioxine system (1 degree).

Spectroscopic Interrogation: A Multi-Technique Approach

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, the IR spectrum provides clear evidence for the aldehyde and ether functionalities.

Expected Key IR Absorptions:

  • ~2850 and ~2750 cm⁻¹ (Aldehyde C-H Stretch): The presence of two distinct, medium-intensity bands in this region is highly characteristic of an aldehyde C-H bond (Fermi resonance).

  • ~1675 cm⁻¹ (C=O Stretch): A strong, sharp absorption band indicative of the carbonyl group of an aromatic aldehyde.[6] The conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

  • ~1600, ~1580, ~1450 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp bands in this region confirm the presence of the benzene ring.

  • ~1250 and ~1050 cm⁻¹ (C-O Stretch): Strong, broad absorptions corresponding to the aryl-alkyl ether (methoxy group) and the alkyl-alkyl ether (dioxine ring) linkages.

The presence of these characteristic bands provides robust, initial evidence for the proposed arrangement of functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns under ionization.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 194.18. In high-resolution MS, this would be observed at the exact mass of C₁₀H₁₀O₄.

  • Key Fragmentation Pathways:

    • [M-1]⁺ (m/z 193): Loss of the aldehydic hydrogen radical.

    • [M-29]⁺ (m/z 165): Loss of the formyl radical (•CHO), a very common fragmentation for aldehydes.

    • [M-15]⁺ (m/z 179): Loss of a methyl radical (•CH₃) from the methoxy group.

    • Further fragmentation of the benzodioxine ring can also occur, providing additional corroborating evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atom connectivity.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (splitting pattern).

Predicted ¹H NMR Signals:

  • ~9.8 ppm (1H, singlet): This downfield singlet is highly characteristic of the aldehyde proton (-CHO). Its integration value of 1H and lack of splitting confirm this assignment.

  • ~7.4 ppm (1H, singlet): An aromatic proton. Its singlet nature indicates no adjacent (ortho) proton neighbors. This corresponds to the proton at the C5 position.

  • ~7.2 ppm (1H, singlet): A second aromatic proton, also a singlet for the same reason. This corresponds to the proton at the C7 position.

  • ~4.3 ppm (4H, singlet): The four protons of the ethylenedioxy bridge (-OCH₂CH₂O-). They are chemically equivalent, resulting in a single peak with an integration of 4H.

  • ~3.9 ppm (3H, singlet): A sharp singlet with an integration of 3H, characteristic of the methoxy group protons (-OCH₃).

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[7]

Predicted ¹³C NMR Signals:

  • ~190 ppm: The carbonyl carbon of the aldehyde group.

  • ~150-140 ppm: Four quaternary aromatic carbons, including those bonded to oxygen (C4a, C6, C8, C8a).

  • ~120-110 ppm: Two aromatic carbons bearing protons (C5, C7).

  • ~64 ppm: The two equivalent methylene carbons of the dioxine ring (-OCH₂CH₂O-).

  • ~56 ppm: The carbon of the methoxy group (-OCH₃).

While 1D NMR provides strong evidence, 2D NMR experiments are crucial for definitively proving the connectivity and thus the specific isomeric structure.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It would confirm the following connections: ~7.4 ppm (H) with its corresponding carbon (~115-120 ppm), ~4.3 ppm (H) with ~64 ppm (C), and ~3.9 ppm (H) with ~56 ppm (C).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range (2-3 bond) correlations, which solidifies the placement of substituents.[9]

    • The aldehyde proton (~9.8 ppm) will show correlations to the aromatic carbons at C5, C6, and C7, confirming its position on the ring.

    • The methoxy protons (~3.9 ppm) will show a crucial correlation to the C8 carbon, confirming the "8-Methoxy" nomenclature.

    • The aromatic proton at C7 will show correlations to C5 and C8a, further locking in the ring structure.

The logical flow of this multi-faceted spectroscopic analysis is depicted below.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Confirmation Sample Target Compound (C₁₀H₁₀O₄) HRMS HRMS / Elemental Analysis Sample->HRMS Confirm Formula IR IR Spectroscopy HRMS->IR MS Mass Spectrometry HRMS->MS NMR NMR Suite (1D & 2D) HRMS->NMR Func_Groups Functional Groups (-CHO, C-O-C) IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Final_Structure Final Structure Confirmed Func_Groups->Final_Structure Mol_Weight->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structure elucidation of the target compound.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure.[10][11] This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

The successful growth of a suitable crystal followed by X-ray analysis would yield:

  • Unambiguous confirmation of atom connectivity.

  • Precise bond lengths and angles.

  • Information on the conformation of the non-planar dioxine ring.

  • Details of intermolecular interactions in the crystal lattice.

Obtaining this data provides irrefutable proof of the structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Summary of Expected Analytical Data

The table below consolidates the expected key data points from the primary analytical techniques discussed.

Table 2: Consolidated Spectroscopic Data Summary

Technique Parameter Expected Value / Observation
HRMS Exact Mass [M+H]⁺ 195.0603 (for C₁₀H₁₁O₄⁺)
IR (cm⁻¹) C=O Stretch ~1675
Aldehyde C-H ~2850, ~2750
C-O Stretch ~1250, ~1050
¹H NMR (δ, ppm) -CHO ~9.8 (s, 1H)
Ar-H ~7.4 (s, 1H), ~7.2 (s, 1H)
-OCH₂CH₂O- ~4.3 (s, 4H)
-OCH₃ ~3.9 (s, 3H)
¹³C NMR (δ, ppm) C=O ~190
Ar-C (Quaternary) 4 signals (~150-140)
Ar-CH 2 signals (~120-110)
-OCH₂CH₂O- ~64

| | -OCH₃ | ~56 |

Standardized Experimental Protocols

The following are generalized, field-proven protocols for acquiring the data discussed. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and accumulation of 1024 scans or more to achieve adequate signal-to-noise.

  • 2D NMR Acquisition: Utilize standard, gradient-selected (gHSQC, gHMBC) pulse programs. Optimize the spectral widths to cover the relevant proton and carbon chemical shift ranges. For the gHMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization (ESI) is typically used for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the exact mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ± 5 ppm).

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the major absorption peaks.

Conclusion

The structural elucidation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Foundational analysis establishes the molecular formula, while a comprehensive suite of spectroscopic methods—IR for functional groups, MS for molecular weight and fragmentation, and a full complement of 1D and 2D NMR experiments for mapping the atomic framework—provides a robust and self-validating structural assignment. For ultimate confirmation, single-crystal X-ray crystallography offers an unambiguous and definitive picture of the molecule. This integrated analytical workflow ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • 8-Methoxy-2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde . MySkinRecipes. Available at: [Link]

  • ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives . ResearchGate. Available at: [Link]

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs . International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Chemistry and pharmacology of benzodioxanes . TSI Journals. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Celentano, A., et al. (2023) Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers . Molbank, 2023(3), M1623. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design . AIR Unimi. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations . ResearchGate. Available at: [Link]

  • Saada, H., et al. (2023) Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor . Molecules, 28(20), 7076. Available at: [Link]

  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds . ResearchGate. Available at: [Link]

  • Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone . ResearchGate. Available at: [Link]

  • Celentano, A., et al. (2024) 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . Molbank, 2024(2), M1842. Available at: [Link]

  • ¹³C NMR Spectroscopy . ChemConnections. Available at: [Link]

  • Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations . ResearchGate. Available at: [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds . The Royal Society of Chemistry. Available at: [Link]

  • 2-[[8-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]... . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Menke, A. J., et al. (2024) Multinuclear ¹H/¹³C/¹⁵N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance . Journal of Magnetic Resonance Open, 18-19, 100149. Available at: [Link]2583)

Sources

Exploratory

An In-depth Technical Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 8-Methoxy-2,3-dihydro-1,4-benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This compound, a key synthetic intermediate, belongs to the benzodioxane class of molecules, which are recognized for their significant and diverse biological activities. This guide will delve into the scientific foundations of this molecule, offering detailed experimental protocols, characterization data, and an exploration of its role in the development of pharmacologically active agents.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a prominent structural motif in a wide array of both natural and synthetic compounds of considerable medicinal importance.[1] Molecules incorporating this scaffold have demonstrated a remarkable range of biological activities, including antihepatotoxic, α-adrenergic blocking, neuroleptic, anti-inflammatory, and hypolipidemic properties.[1] The versatility of the benzodioxane ring system has made it a privileged structure in medicinal chemistry, serving as a foundational template for the design of novel therapeutic agents.[2] The subject of this guide, 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, is a valuable derivative that serves as a crucial building block in the synthesis of more complex, biologically active molecules.

Historical Context and Discovery

The parent 1,4-benzodioxane structure was first synthesized by Vorlander from the reaction of pyrocatechol and ethylene bromide. The exploration of substituted benzodioxanes has since led to a vast library of compounds with diverse pharmacological profiles. While the precise date and original research publication detailing the first synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are not readily apparent in contemporary literature databases, its emergence is intrinsically linked to the broader investigation of benzodioxane derivatives in the mid to late 20th century, a period of intense activity in the synthesis of novel heterocyclic compounds for pharmaceutical applications. The development of synthetic methodologies for benzodioxanes, such as the condensation of catechols with 1,2-dihaloethanes, laid the groundwork for the preparation of a wide range of analogues, including the title compound.

Synthesis and Characterization

The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is most commonly achieved through the reaction of a suitably substituted catechol derivative with a two-carbon electrophile, typically 1,2-dibromoethane, to form the dihydrodioxin ring.

Synthetic Pathway

A reliable and well-documented synthetic route starts from a substituted benzaldehyde. The key step is the formation of the dihydrobenzodioxin ring via a Williamson ether synthesis-type reaction.

Synthesis_Pathway Starting_Material 3-Hydroxy-4-methoxybenzaldehyde Reagents 1,2-Dibromoethane, K2CO3, DMF Starting_Material->Reagents Intermediate 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Reagents->Intermediate

Figure 1: General synthetic scheme for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures:

  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Addition of Reagent: Add 1,2-dibromoethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate the cyclization reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a solid.

Characterization Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

Property Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Melting Point 78-79 °C
CAS Number 75889-54-2

Table 1: Physical and Chemical Properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 9.77 (s, 1H, CHO), 7.06 (s, 2H, Ar-H), 4.40–4.28 (m, 4H, OCH₂CH₂O), 3.93 (s, 3H, OCH₃) ppm.

  • ¹³C NMR (75 MHz, CDCl₃): δ 190.7 (CHO), 149.6, 144.0, 138.8, 129.2, 114.5, 103.0 (Ar-C), 64.9 (OCH₂), 63.9 (OCH₂), 56.3 (OCH₃) ppm.

  • IR (KBr, cm⁻¹): 2982, 2948, 2892 (C-H), 1698 (C=O, aldehyde), 1590, 1503 (C=C, aromatic), 1125, 1046 (C-O).

Role in Drug Discovery and Development

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde serves as a pivotal intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for further chemical transformations, allowing for the introduction of diverse pharmacophores.

Intermediate for Bioactive Molecules

The benzodioxane scaffold is a key component in several approved drugs. For instance, Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia, features a 1,4-benzodioxane moiety. While not a direct precursor to Doxazosin, 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde provides a versatile platform for the synthesis of novel analogues with potential α-adrenergic receptor modulating activity.

Potential Application in Viloxazine Synthesis

Viloxazine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, is a morpholine derivative. The synthesis of viloxazine and its analogues often involves intermediates that could potentially be derived from functionalized benzodioxanes. While the most common synthesis of viloxazine starts from 2-ethoxyphenol, the structural similarity of the benzodioxane aldehyde to potential precursors suggests its utility in the exploration of alternative synthetic routes or in the generation of novel viloxazine-related compounds. The synthesis of viloxazine typically involves the reaction of an epoxide intermediate with an amine.[3]

Drug_Development_Pathway Intermediate 8-Methoxy-2,3-dihydro-1,4- benzodioxine-6-carbaldehyde Transformation Further Synthetic Transformations (e.g., reductive amination, oxidation, condensation) Intermediate->Transformation Bioactive_Molecules Novel Bioactive Molecules (e.g., α-adrenergic receptor modulators, potential Viloxazine analogues) Transformation->Bioactive_Molecules

Figure 2: Role of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a synthetic intermediate.

Conclusion

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable and versatile synthetic intermediate rooted in the rich history of benzodioxane chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an important building block for the creation of novel compounds with potential therapeutic applications, particularly in the realm of neurology and cardiovascular medicine. This guide has provided a comprehensive overview of its discovery, synthesis, and potential applications, underscoring its continued relevance in the field of drug discovery and development.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Khan, M. T. H., & Khan, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-78. [Link]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. (2018). Molecules, 23(11), 2854. [Link]

  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016). CN105801556A.
  • Process for the preparation of viloxazine hydrochloride. (2023). WO2023248154A1.

Sources

Foundational

An In-depth Technical Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, chemical properties, safe handling protocols, and applications as a key building block in the creation of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde belongs to the benzodioxane class of compounds, which are noted for their prevalence in biologically active molecules.[1] The presence of both a methoxy and an aldehyde functional group on the benzodioxane scaffold imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its Parent Compound

Property8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (Parent Compound)
CAS Number 75889-54-2[2]29668-44-8[3]
Molecular Formula C₁₀H₁₀O₄[2]C₉H₈O₃[3]
Molecular Weight 194.18 g/mol [2]164.16 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)Off-white to pale yellow solid[4]
Melting Point Data not available50-52 °C[4]
Boiling Point Data not available105 °C at 15 mmHg[4]
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.Soluble in organic solvents; practically insoluble in water.[1]
SMILES O=CC1=CC(OC)=C(OCCO2)C2=C1[2]C1COC2=C(O1)C=CC(=C2)C=O[5]

Synthesis and Reactivity

The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be approached through established methods for forming the benzodioxane ring system, followed by functional group manipulations. A plausible and efficient synthetic route, adapted from methodologies reported for analogous structures, is outlined below.[6]

Proposed Synthetic Pathway

The synthesis commences with a nucleophilic substitution reaction between a suitably substituted catechol and 1,2-dibromoethane to form the dihydro-1,4-benzodioxine ring.

Synthesis_Pathway 3,4-dihydroxy-5-methoxybenzaldehyde 3,4-Dihydroxy-5- methoxybenzaldehyde reagents1 1,2-Dibromoethane, K2CO3, DMF 3,4-dihydroxy-5-methoxybenzaldehyde->reagents1 product 8-Methoxy-2,3-dihydro-1,4- benzodioxine-6-carbaldehyde reagents1->product caption Figure 1: Proposed synthesis of the target compound. Safety_Workflow start Handling the Compound ppe Wear Appropriate PPE: - Nitrile gloves - Safety glasses/goggles - Lab coat start->ppe eng_controls Use Engineering Controls: - Chemical fume hood - Ensure adequate ventilation start->eng_controls handling Safe Handling Practices: - Avoid inhalation of dust/vapors - Avoid contact with skin and eyes - Wash hands thoroughly after handling ppe->handling eng_controls->handling storage Proper Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Store under nitrogen [4] handling->storage caption Figure 2: Workflow for safe handling.

Sources

Protocols & Analytical Methods

Method

Synthetic Strategies for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: A Detailed Guide for Researchers

Introduction 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable substituted benzodioxane derivative that serves as a key intermediate in the synthesis of various biologically active molecules and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable substituted benzodioxane derivative that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The unique arrangement of the methoxy and aldehyde functionalities on the benzodioxane scaffold makes it an attractive building block for drug discovery and development. This comprehensive guide provides detailed application notes and protocols for two distinct and reliable synthetic routes to this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, offering a practical framework for the successful synthesis of this important compound.

Route 1: Cyclization of a Pre-functionalized Benzene Ring

This synthetic approach focuses on constructing the 1,4-benzodioxane ring system onto a benzene precursor that already possesses the desired methoxy and aldehyde functionalities, albeit in a protected or precursor form. This route is advantageous due to its straightforward nature and generally good yields.

Overview of Route 1

The synthesis commences with the commercially available and inexpensive starting material, 5-bromovanillin. A copper-catalyzed hydrolysis reaction is employed to introduce a second hydroxyl group, yielding 3,4-dihydroxy-5-methoxybenzaldehyde. The final step involves the formation of the dihydrobenzodioxine ring via a Williamson ether synthesis with 1,2-dibromoethane.

Route 1 Overview A 5-Bromovanillin B 3,4-Dihydroxy-5-methoxybenzaldehyde A->B Cu-catalyzed hydrolysis C 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde B->C 1,2-Dibromoethane, K2CO3, DMF Route 2 Overview A 3-Methoxyphenol B 7-Methoxy-2,3-dihydro- 1,4-benzodioxine A->B Etherification C 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde B->C Formylation (Vilsmeier-Haack or Duff)

Application

Application Notes and Protocols for the Purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Introduction 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its high purity is paramount for successful downstream applications...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its high purity is paramount for successful downstream applications in drug discovery and development. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization and column chromatography. The methodologies are grounded in the physicochemical properties of the target molecule and its likely impurities, ensuring a robust and reproducible purification strategy.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties is fundamental to designing an effective purification protocol.

Table 1: Physicochemical Properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and a Related Analog.

Property8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Analog)
Molecular Formula C₁₀H₁₀O₄C₉H₈O₃
Molecular Weight 194.18 g/mol 164.16 g/mol
Appearance Off-white to pale cream solid (predicted)Pale cream to pale brown crystals or powder
Melting Point Not explicitly reported47.0-54.0 °C
Boiling Point Not explicitly reportedNot explicitly reported
Solubility Predicted to be soluble in many organic solvents and poorly soluble in water.[1]Soluble in organic solvents, practically insoluble in water.[1]
TPSA 44.76 Ų[2]35.5 Ų
LogP 1.2789[2]1.4

Anticipated Impurities:

The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically proceeds via the Williamson ether synthesis, reacting 3,4-dihydroxy-5-methoxybenzaldehyde with 1,2-dibromoethane or a similar electrophile. Based on this, common impurities may include:

  • Unreacted Starting Materials: 3,4-dihydroxy-5-methoxybenzaldehyde and 1,2-dibromoethane.

  • Partially Reacted Intermediates: Such as mono-alkylated species.

  • Byproducts: Including polymeric materials and products of side reactions.

  • Oxidation Product: The corresponding carboxylic acid, 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, can form upon exposure of the aldehyde to air.

Purification Strategy Overview

The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.

Purification_Strategy Start Crude Product Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check High_Purity High Purity (>95%) Purity_Check->High_Purity Yes Low_Purity Low Purity (<95%) Purity_Check->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Product Pure Product Recrystallization->Final_Product Post_Chroma_Recrys Recrystallization (optional, for crystalline solid) Column_Chromatography->Post_Chroma_Recrys Post_Chroma_Recrys->Final_Product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid compound. A patent describing the synthesis of the closely related 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde indicates that it can be purified by recrystallization to yield an off-white powder.[1]

Rationale for Solvent Selection:

The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the aromatic ether and aldehyde functionalities, a solvent system consisting of a polar protic or aprotic solvent and a non-polar anti-solvent is a logical starting point.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone) to each tube.

    • Gently heat the tubes to observe if the solid dissolves.

    • If the solid dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, it is too poor.

    • The ideal single solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

    • If a single solvent is not ideal, test solvent pairs. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature. Then, add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexane):

    • Place the crude 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in an Erlenmeyer flask.

    • Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

    • While the solution is still warm, slowly add hexane dropwise with swirling until a faint cloudiness persists.

    • Add a few drops of warm ethyl acetate to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 30-60 minutes to promote further crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For crude material with significant impurities, column chromatography is the preferred method of purification.

Rationale for Stationary and Mobile Phase Selection:

Silica gel is the standard stationary phase for compounds of moderate polarity. The mobile phase, or eluent, is chosen to provide differential partitioning of the target compound and its impurities. A common and effective solvent system for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio is determined by thin-layer chromatography (TLC). A study on the synthesis of a related benzodioxane derivative successfully used a mixture of n-hexane and ethyl acetate for TLC monitoring, suggesting its suitability for this class of compounds.[3]

Chromatography_Workflow Start Crude Product TLC TLC Analysis (e.g., Hexane:EtOAc) Start->TLC Column_Prep Prepare Silica Gel Column TLC->Column_Prep Determine Eluent Loading Load Sample Column_Prep->Loading Elution Elute with Optimized Solvent System Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions Analyze Fractions by TLC Fraction_Collection->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation Evaporate Solvent Combine_Pure->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Step-by-step column chromatography workflow.

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1).

    • Visualize the plate under UV light. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

    • Adjust the solvent ratio as needed. Increasing the proportion of ethyl acetate will increase the Rf values.

  • Column Preparation:

    • Choose an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the optimized solvent system from TLC).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Validation of Purity

The purity of the final product should be confirmed by appropriate analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is indicative of high purity.

References

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google P
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - Semantic Scholar. (URL: [Link])

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (URL: [Link])

  • Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives - ResearchGate. (URL: [Link])

Sources

Method

The Versatile Scaffolding of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Privileged 1,4-Benzodioxane Scaffold The 1,4-benzodioxane moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This structural motif is a key component in both natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The versatility of the benzodioxane ring system allows for the synthesis of diverse molecular architectures with tunable therapeutic profiles.

This guide focuses on a particularly valuable derivative: 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde . The strategic placement of the methoxy and aldehyde groups on the benzodioxane core makes this compound a highly versatile starting material for the synthesis of novel bioactive molecules. The electron-donating methoxy group can influence the electronic properties and metabolic stability of the final compound, while the reactive aldehyde functionality serves as a synthetic handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in the synthesis of potentially bioactive Schiff bases and chalcones.

Synthetic Applications of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The aldehyde group at the 6-position of the benzodioxane ring is the primary site for synthetic elaboration. Two key classes of bioactive molecules that can be readily synthesized from this starting material are Schiff bases and chalcones.

Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The synthesis of Schiff bases from 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves the condensation reaction with a primary amine.

reactant1 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde product Schiff Base Derivative reactant1->product Condensation reactant2 Primary Amine (R-NH2) reactant2->product

Caption: General reaction for the synthesis of Schiff bases.

This protocol describes a generalized procedure for the synthesis of a Schiff base from 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and a primary amine. The choice of the primary amine is critical as it will significantly influence the biological activity of the final product.

Materials:

  • 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • Substituted primary amine (e.g., aminobenzoic acid, sulfonamide derivatives)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Addition of Amine: To this solution, add 1.0 equivalent of the selected primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Expected Outcome and Rationale:

The reaction is expected to yield the corresponding Schiff base in good to excellent yields. The imine bond formation is favored under these conditions. The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

Table 1: Representative Primary Amines for Schiff Base Synthesis and their Potential Biological Activities

Primary Amine (R-NH₂)Potential Biological Activity of Resulting Schiff Base
4-Aminobenzoic acidAntimicrobial, Anti-inflammatory
SulfanilamideAntibacterial
2-AminothiazoleAntifungal, Antimicrobial
4-AminoantipyrineAnalgesic, Anti-inflammatory
Synthesis of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules that can be synthesized from 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[6][7] They are known to exhibit a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory activities.[8] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone.

reactant1 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde product Chalcone Derivative reactant1->product Claisen-Schmidt Condensation reactant2 Acetophenone Derivative reactant2->product

Caption: General reaction for the synthesis of chalcones.

This protocol outlines a general procedure for the synthesis of a chalcone via the Claisen-Schmidt condensation of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and a substituted acetophenone.

Materials:

  • 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (aqueous)

  • Stirring bar and magnetic stirrer

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Reactant Solution: In a beaker, dissolve 1.0 equivalent of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and 1.0 equivalent of the chosen acetophenone in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring. The reaction mixture will typically turn colored.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by TLC.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into cold water. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid product by filtration using a Buchner funnel and wash it with cold water to remove any remaining base. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques (FT-IR, ¹H-NMR, and Mass Spectrometry).

Expected Outcome and Rationale:

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones. The strong base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone (chalcone).

Table 2: Representative Acetophenones for Chalcone Synthesis and their Potential Biological Activities

Acetophenone DerivativePotential Biological Activity of Resulting Chalcone
AcetophenoneAnticancer, Antimicrobial
4-HydroxyacetophenoneAntioxidant, Anti-inflammatory
4-AminoacetophenoneAnticancer, Antimalarial
4-MethoxyacetophenoneAnti-inflammatory, Antiviral

Biological Significance and Signaling Pathways

Derivatives of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are anticipated to interact with various biological targets, leading to a range of therapeutic effects.

Antimicrobial Action

Schiff bases derived from this scaffold may exert their antimicrobial effects through several mechanisms, including the inhibition of essential enzymes in bacteria and fungi, disruption of cell membrane integrity, and interference with DNA replication. The lipophilicity conferred by the benzodioxane ring can facilitate the passage of the molecule through the microbial cell wall.

Anticancer Activity

Chalcones are well-known for their anticancer properties, which are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. They can target multiple signaling pathways involved in cell proliferation and survival, such as the NF-κB and STAT3 pathways. The methoxy group on the benzodioxane ring can enhance the anticancer activity by modulating the molecule's interaction with target proteins.

Chalcone Chalcone Derivative Pathway1 Inhibition of NF-κB Pathway Chalcone->Pathway1 Pathway2 Induction of Caspase Cascade Chalcone->Pathway2 Apoptosis Apoptosis in Cancer Cells Pathway1->Apoptosis Pathway2->Apoptosis

Caption: Potential mechanism of anticancer action of chalcones.

Conclusion

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The straightforward protocols for the synthesis of Schiff bases and chalcones presented in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of novel benzodioxane derivatives. The inherent biological activities of the benzodioxane scaffold, coupled with the diverse functionalities that can be introduced via the aldehyde group, make this compound a promising starting point for the development of new therapeutic agents.

References

  • Anti-inflammatory and antioxidant activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester or amide moieties in animal models. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. (2022). PMC. Retrieved January 23, 2026, from [Link]

  • Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved January 23, 2026, from [Link]

  • Schiff Base as Multifaceted Bioactive Core. (n.d.). OUCI. Retrieved January 23, 2026, from [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • hydroxy schiff bases: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

  • chalcone: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. | Teikyo Medical Journal. (2022). Teikyo Medical Journal. Retrieved January 23, 2026, from [Link]

  • synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2018). AJOL.info. Retrieved January 23, 2026, from [Link]

  • 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Abstract This document provides a comprehensive guide to the analytical quantification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the diverse nee...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the diverse needs of researchers and quality control scientists, we present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring high separation efficiency, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity and high-throughput quantification. Each section details the underlying scientific principles, step-by-step protocols, and rigorous validation procedures grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction and Analyte Overview

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a substituted benzodioxane derivative. The benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[6] The aldehyde functional group makes it a versatile synthetic precursor. Accurate and precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency in drug development and manufacturing.

The selection of an analytical method depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, and available instrumentation. This guide provides the rationale to help researchers select the most appropriate technique.

Physicochemical Properties

Understanding the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₄[7]
Molecular Weight 194.18 g/mol [7]
CAS Number 75889-54-2[7]
Topology Topological Polar Surface Area (TPSA): 44.76 Ų[7]
Lipophilicity Calculated LogP: 1.2789[7]
Appearance (Varies) Typically a solid at room temperature.N/A

Note: The LogP and TPSA values suggest moderate polarity, making the compound amenable to both reversed-phase liquid chromatography and, with derivatization, gas chromatography.

Analytical Method Selection Workflow

The choice between HPLC, GC, and UPLC-MS/MS should be a deliberate one, based on the analytical objective.

start Define Analytical Need q1 High Sensitivity (Trace Levels)? start->q1 q2 Complex Matrix? q1->q2 No uplc UPLC-MS/MS (High Sensitivity & Specificity) q1->uplc Yes q3 Volatile Impurities to be Analyzed? q2->q3 No q2->uplc Yes hplc HPLC-UV (Routine QC, Purity) q3->hplc No gcms GC-MS (Volatiles, Specific Cases) q3->gcms Yes

Caption: Decision tree for analytical method selection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method is ideal for routine quality control, purity assessment, and quantification where high sensitivity is not the primary requirement. The methodology is based on reversed-phase chromatography, where the moderately polar analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The aromatic ring and carbonyl group in the analyte contain a chromophore that strongly absorbs UV light, allowing for reliable detection and quantification. A wavelength maximum can be predicted around 280-310 nm, typical for such structures, and should be empirically verified using a photodiode array (PDA) detector.

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Standard: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, ≥95% purity.[7]

Detailed Protocol

A. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Sample Preparation: Dissolve the test sample in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

B. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in protonating silanol groups and the analyte, leading to sharper peaks.
Gradient Isocratic: 50:50 (A:B)An isocratic method is simple, robust, and often sufficient for purity analysis of an intermediate.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume that balances sensitivity with peak sharpness.
Detection UV at 295 nm (Verify with PDA)Chosen based on the expected absorbance maximum for the benzaldehyde chromophore.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Method Validation Protocol (ICH Q2(R1) Framework)[1][2][3]

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][5]

cluster_prep Preparation cluster_val Validation Steps (ICH Q2) Prep Prepare Stock & Working Standards Specificity Specificity (Peak Purity) Prep->Specificity Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD (S/N Ratio) Precision->LOQ

Caption: HPLC method validation workflow.

  • Specificity: Analyze a blank (diluent), a standard, and a sample. Use a PDA detector to assess peak purity and ensure no co-eluting impurities interfere with the analyte peak.

  • Linearity: Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform a spike-recovery study. Spike a sample of known concentration with the standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.

  • Limit of Quantification (LOQ) & Detection (LOD): Determine by injecting progressively dilute solutions. LOQ is typically defined as the concentration with a signal-to-noise (S/N) ratio of 10, and LOD at an S/N of 3.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS offers excellent separation for complex mixtures and provides mass spectral data for definitive identification. Due to the polarity and potential thermal lability of the aldehyde, direct injection can lead to poor peak shape and degradation. Therefore, derivatization is highly recommended.[8][9] Silylation or oximation can be used. This protocol will focus on derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the aldehyde to a more volatile and thermally stable TMS-oxime derivative. Electron Ionization (EI) will be used to generate a reproducible fragmentation pattern for library matching and quantification.

Instrumentation and Reagents
  • GC-MS System: Gas chromatograph with an autosampler, coupled to a single quadrupole mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Dichloromethane (GC grade), Pyridine, BSTFA with 1% TMCS, Helium (99.999%).

  • Standard: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, ≥95% purity.

Detailed Protocol

A. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Accurately weigh ~1 mg of standard or sample into a 2 mL autosampler vial. Add 500 µL of dichloromethane and 50 µL of pyridine.

  • Derivatization: Add 100 µL of BSTFA w/ 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature before placing in the GC autosampler.

B. GC-MS Conditions

ParameterConditionRationale
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Adjust split ratio based on concentration.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.
Oven Program Start at 100 °C, hold 1 min.Ramp to 280 °C at 15 °C/min.Hold for 5 min.A temperature ramp is necessary to separate the analyte from derivatizing agents and potential impurities.[10]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces reproducible, library-searchable mass spectra.
Acquisition Mode Scan (m/z 50-450) and/or SIMScan mode for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions.
Data Analysis and Validation
  • Quantification: Use a characteristic, abundant ion from the derivatized analyte's mass spectrum for quantification in SIM mode to enhance sensitivity and selectivity.

  • Validation: The validation principles (Linearity, Accuracy, Precision, etc.) are the same as for HPLC, following ICH Q2(R1) guidelines.[1][2][3] The calibration curve would be generated by analyzing derivatized standards across a range of concentrations.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle

This is the most sensitive and selective method, ideal for trace-level quantification, analysis in complex matrices (e.g., biological fluids), or high-throughput screening. UPLC utilizes sub-2 µm particle size columns to achieve faster separations and higher resolution compared to conventional HPLC.[11] Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12]

Instrumentation and Reagents
  • UPLC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standard: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, ≥95% purity.

Detailed Protocol

A. Standard and Sample Preparation

  • Stock Standard (100 µg/mL): Prepare in acetonitrile.

  • Working Standards: Serially dilute the stock to create standards over the desired range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) using the initial mobile phase composition.

  • Sample Preparation: Dilute the sample in the initial mobile phase to fall within the calibration curve. Centrifuge or filter as needed.

B. UPLC-MS/MS Conditions

ParameterConditionRationale
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidStandard mobile phases for reversed-phase ESI-MS. Formic acid promotes ionization.
Gradient 5% B to 95% B over 3 minutes.Hold at 95% B for 1 min.Return to 5% B and re-equilibrate for 1 min.A rapid gradient enabled by UPLC technology allows for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography and reduces backpressure.[11]
Injection Vol. 2 µLSmaller injection volumes are typical for UPLC to prevent peak distortion.
Ionization ESI, Positive ModeThe methoxy and dioxine ethers are sites for protonation.
MS Parameters Optimize Cone Voltage and Collision EnergyMust be empirically determined by infusing a standard solution.
MRM Transition Precursor (Q1): 195.07 (M+H)⁺Product (Q3): Predict 137.05, 165.06The precursor is the protonated molecule. Product ions must be determined experimentally but could correspond to losses of CO, CH₂O, or the ethylenedioxy bridge.
Validation and System Suitability
  • Validation: Follow the ICH Q2(R1) guidelines, paying special attention to matrix effects during accuracy and precision assessments, which can be more pronounced in ESI-MS.[1][2][3]

  • System Suitability: Before each analytical run, inject a mid-level standard multiple times (n=5). The RSD for peak area and retention time should be <5% and <2%, respectively, to ensure the system is performing adequately.

References

  • Nunez-Vergara, L. J., et al. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Jin, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). PubMed Central. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Gao, W., et al. (2022). Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. MDPI. Available at: [Link]

  • Anigboro, A. A., et al. (2023). GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomito. Nigerian Journal of Science and Environment. Available at: [Link]

  • Artati, A., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. National Institutes of Health. Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Krotulski, A. J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available at: [Link]

  • Bozov, P. I., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]

  • Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Krotulski, A. J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. Available at: [Link]

  • Javors, M. A., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. Available at: [Link]

  • Singh, H., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal. Available at: [Link]

  • Deng, C., et al. (2005). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed. Available at: [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This compound is a significant heterocyclic aldehyde, often utilized as a key intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. The method described herein is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The protocol employs a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid to ensure optimal peak symmetry. Detection is performed using a UV detector. This document provides a comprehensive guide, including instrument conditions, solution preparation, system suitability criteria, and a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 75889-54-2) is a member of the benzodioxane class of compounds.[4][5] Its structure, featuring a benzodioxane core, a methoxy group, and a reactive carbaldehyde (formyl) group, makes it a versatile building block in organic synthesis.[5][6] Given its role as a precursor in drug development and other chemical industries, a validated analytical method is essential to ensure its purity, identity, and stability.

The analytical challenge lies in developing a method that is not only accurate and precise but also straightforward enough for routine use. The physicochemical properties of the target analyte—specifically its moderate polarity (LogP ≈ 1.28) and the presence of a strong chromophore (the aromatic aldehyde system)—make RP-HPLC with UV detection the ideal analytical technique.[5]

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: The analyte's moderate polarity makes it well-suited for retention on a nonpolar stationary phase (like C18) using a polar mobile phase. This approach is the most common and effective for separating a wide range of organic molecules.[7][8]

  • C18 Column: A C18 (octadecylsilane) column is selected for its versatility and robust performance in retaining moderately nonpolar compounds through hydrophobic interactions.

  • Acidified Mobile Phase: The mobile phase is acidified with 0.1% formic acid. While the analyte is not strongly ionizable, the addition of acid serves a critical function: it sharpens the peak shape by suppressing any potential silanol interactions on the silica-based stationary phase and ensures a consistent ionic environment, thereby enhancing the reproducibility of the retention time.

  • UV Detection: The conjugated system formed by the benzene ring and the aldehyde group provides strong ultraviolet absorbance, allowing for sensitive and specific detection.[9][10] A preliminary UV scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity, though 254 nm is a common and effective wavelength for such aromatic systems.

Experimental Workflow and Protocol

This section outlines the complete experimental procedure, from the preparation of necessary reagents to the final data analysis.

HPLC_Workflow A Reagent Preparation B Mobile Phase (0.1% Formic Acid in Water/ACN) A->B Prepare C Standard & Sample Solutions A->C Prepare G Inject Standard/Sample C->G Load D HPLC System Configuration E Set Chromatographic Conditions (Flow, Temp, Wavelength) D->E Configure F System Suitability Test (SST) E->F Equilibrate & Test F->G Proceed if Passed K Check SST Criteria (%RSD, Tailing, Plates) F->K Evaluate H Data Acquisition & Integration G->H Run I Analysis & Reporting H->I Process J Quantification & Purity Assessment I->J Calculate K->D Fail: Re-evaluate

Caption: A flowchart of the complete HPLC analysis workflow.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde reference standard (≥95% purity).[5]

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Formic acid (HCOOH), LC-MS grade or equivalent.

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or determined λmax)
Run Time 10 minutes

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical system, a System Suitability Test (SST) must be performed before any sample analysis. The validation of the method should be conducted in accordance with ICH Q2(R1) or Q2(R2) guidelines.[1][2][3]

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) five times. The results must meet the acceptance criteria outlined below before proceeding with sample analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and the overall system stability.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Method Validation Protocol Summary

A full validation of this method would involve assessing the following parameters to demonstrate its fitness for purpose.[11][12]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to detect the analyte in the presence of impurities, degradants, or matrix components.Peak purity index > 0.999 (DAD); No interference at analyte RT.
Linearity Direct proportionality of the analytical response to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Closeness of test results to the true value, assessed by spike/recovery studies.[1]98.0% - 102.0% recovery.
Precision (Repeatability) Precision under the same operating conditions over a short interval (%RSD of multiple preparations).%RSD ≤ 2.0%.
Intermediate Precision Precision under variations within the lab (different days, analysts, or equipment).%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow, temp).SST criteria are met under all varied conditions.

Conclusion

The RP-HPLC method presented in this application note provides a simple, specific, and reliable means for the quantitative analysis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The use of a standard C18 column and a straightforward isocratic mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. The defined system suitability criteria ensure the validity of the results for each analytical run. This method is well-suited for routine quality control and research purposes, providing a solid foundation for ensuring the quality of this important chemical intermediate.

References

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

  • AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Available at: [Link]

  • PubMed. (2005). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Pharmacia. (2018). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Available at: [Link]

  • ResearchGate. (2021). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]

  • MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]

  • ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Welcome to the technical support center for the purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity.

Introduction

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of final products. This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • A significant loss of product is observed after purification by column chromatography.

  • The desired compound is detected in multiple fractions with other impurities.

Possible Causes and Solutions:

CauseExplanationSolution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, leading to broad peaks and poor separation.Optimization of the Mobile Phase: Start with a low polarity solvent system and gradually increase the polarity. A good starting point, based on structurally similar compounds, is a mixture of hexane and ethyl acetate.[1] Begin with a ratio of 95:5 (hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent system that provides good separation between the desired product and impurities.
Compound Degradation on Silica Gel Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.Deactivation of Silica Gel: Before packing the column, treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1% v/v in the mobile phase), to neutralize acidic sites. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Improper Column Packing A poorly packed column with channels or cracks will result in poor separation and co-elution of the product with impurities.Proper Column Packing Technique: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase. Avoid air bubbles and cracks by allowing the column to settle completely before loading the sample.
Problem 2: Product Contaminated with a More Polar Impurity

Symptoms:

  • NMR or LC-MS analysis shows the presence of a persistent, more polar impurity even after column chromatography.

Possible Causes and Solutions:

CauseExplanationSolution
Oxidation to Carboxylic Acid The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which is significantly more polar.Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use freshly distilled solvents to remove dissolved oxygen. Storage: Store the compound at low temperatures (4°C) under a nitrogen atmosphere to prevent long-term oxidation.[2]
Incomplete Reaction The impurity may be a polar starting material or a polar byproduct from the preceding synthetic step.Reaction Optimization: Re-evaluate the reaction conditions of the synthesis to ensure complete conversion of the starting materials. Alternative Purification: If the impurity is a carboxylic acid, a simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Problem 3: Oily Product That Fails to Crystallize During Recrystallization

Symptoms:

  • The product remains as an oil even after cooling the recrystallization solvent.

Possible Causes and Solutions:

CauseExplanationSolution
Inappropriate Recrystallization Solvent The chosen solvent may be too good of a solvent for the compound, preventing it from crashing out upon cooling.Solvent Screening: Experiment with different solvent systems. For a compound of this nature, a non-polar solvent in combination with a slightly more polar one is often effective. Based on a similar compound, a mixture of benzene and hexane (2:1) has been shown to be effective.[1] Alternatively, consider solvent systems like ethyl acetate/hexane or dichloromethane/hexane. Inducing Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
Presence of Impurities Even small amounts of impurities can inhibit crystallization.Pre-purification: If the crude product is very impure, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde?

A1: To ensure the stability of the compound, it is recommended to store it at 4°C under a nitrogen atmosphere.[2] This minimizes the risk of oxidation of the aldehyde functional group.

Q2: Can I use distillation to purify this compound?

A2: While distillation can be a viable purification technique for some aldehydes, it may not be ideal for this compound due to its relatively high molecular weight and potential for thermal degradation. Column chromatography and recrystallization are generally preferred methods.

Q3: My compound appears to be degrading on the TLC plate. What can I do?

A3: If you observe streaking or the appearance of new spots on the TLC plate over time, it could indicate degradation on the silica gel. You can try using TLC plates with a fluorescent indicator and visualizing under UV light to minimize contact time. Additionally, consider using neutral alumina TLC plates.

Q4: Is there an alternative purification method if both column chromatography and recrystallization are ineffective?

A4: Yes, for aldehydes, purification via the formation of a sodium bisulfite adduct is a classic and effective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Crude 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • Recrystallization solvent (e.g., benzene/hexane 2:1, ethyl acetate/hexane)

  • Erlenmeyer flask, heating mantle, and other standard laboratory glassware

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more soluble component of a solvent pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product TLC TLC Analysis Crude->TLC Analyze Purity Column Column Chromatography TLC->Column Optimize Mobile Phase Recrystal Recrystallization TLC->Recrystal Select Solvent Column->Recrystal Further Purification Pure Pure Product Column->Pure Isolate Pure Fractions Recrystal->Pure Isolate Crystals

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Introduction 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] The unique arrangement of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] The unique arrangement of its functional groups—a methoxy group and a formyl group on the benzodioxane scaffold—makes it a versatile building block for drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic methodologies for introducing the critical carbaldehyde moiety onto the 8-methoxy-2,3-dihydro-1,4-benzodioxine core. We will delve into the mechanistic intricacies, experimental protocols, and comparative performance of the Vilsmeier-Haack, Duff, and Reimer-Tiemann formylation reactions, offering field-proven insights to aid researchers in selecting the most suitable method for their specific needs.

Synthesis of the Starting Material: 8-Methoxy-2,3-dihydro-1,4-benzodioxine

The precursor, 8-methoxy-2,3-dihydro-1,4-benzodioxine, can be efficiently synthesized via a Williamson ether synthesis. This reaction involves the condensation of 3-methoxycatechol with 1,2-dibromoethane in the presence of a base.[2]

Experimental Protocol: Synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine
  • To a stirred solution of 3-methoxycatechol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Heat the mixture to 80-90 °C.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-methoxy-2,3-dihydro-1,4-benzodioxine.

Synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine start 3-Methoxycatechol product 8-Methoxy-2,3-dihydro-1,4-benzodioxine start->product Williamson Ether Synthesis reagents 1,2-dibromoethane, K₂CO₃

Caption: Williamson ether synthesis of the starting material.

Formylation Methods for 8-Methoxy-2,3-dihydro-1,4-benzodioxine

The introduction of a formyl (-CHO) group onto the aromatic ring of 8-methoxy-2,3-dihydro-1,4-benzodioxine is a key transformation. The electron-donating nature of the methoxy group and the dioxin ring's oxygen atoms activates the aromatic ring towards electrophilic substitution.[3][4] However, the directing effects of these groups also influence the regioselectivity of the formylation. Both the ether linkages of the dioxin ring and the methoxy group are ortho, para-directing.[5] In 8-methoxy-2,3-dihydro-1,4-benzodioxine, this leads to potential formylation at positions 5, 6, and 7. The interplay of steric hindrance and the electronic contributions of these groups will determine the major product.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[6] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6]

Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich aromatic ring of the benzodioxane derivative then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]

Vilsmeier-Haack Mechanism DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Formation Intermediate Iminium Salt Intermediate Substrate 8-Methoxy-2,3-dihydro-1,4-benzodioxine Substrate->Intermediate Electrophilic Attack Product 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Regioselectivity

The Vilsmeier reagent is a relatively bulky electrophile, and the reaction is sensitive to steric hindrance. In 8-methoxy-2,3-dihydro-1,4-benzodioxine, the C6 position is sterically the most accessible and is electronically activated by both oxygen atoms of the dioxin ring (para to one and ortho to the other). While the C7 position is also activated, the C6 position is generally favored for formylation in related 1,4-benzodioxane systems.

Experimental Protocol (Representative)
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

  • Add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) dropwise with stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 8-methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in anhydrous DCM dropwise.

  • After the addition, allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: The Duff Reaction

The Duff reaction is a formylation method specific to phenols and other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[7][8]

Mechanism

The Duff reaction proceeds through a complex mechanism involving the initial aminomethylation of the aromatic ring by an electrophilic iminium ion derived from HMTA. This is followed by a series of rearrangements and hydrolysis steps to ultimately yield the aldehyde.[7]

Duff Reaction Mechanism HMTA HMTA + Acid Iminium Iminium Ion (Electrophile) HMTA->Iminium Formation Intermediate Aminomethylated Intermediate Substrate 8-Methoxy-2,3-dihydro-1,4-benzodioxine Substrate->Intermediate Electrophilic Attack Product 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Intermediate->Product Rearrangement & Hydrolysis

Caption: Duff reaction workflow.

Regioselectivity

The Duff reaction typically results in ortho-formylation relative to the activating hydroxyl group.[9] For aromatic ethers like our substrate, the regioselectivity is less predictable but generally favors the most activated and sterically accessible position. Similar to the Vilsmeier-Haack reaction, the C6 position is a likely candidate for formylation.

Experimental Protocol (Representative)
  • To a solution of 8-methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA, 2-3 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid (HCl).

  • Heat the resulting mixture under reflux for 15-30 minutes to hydrolyze the intermediate.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[10][11] While primarily used for phenols, it can be applied to other electron-rich aromatic compounds.

Mechanism

The reaction proceeds via the formation of dichlorocarbene (:CCl₂) from the reaction of chloroform with a strong base.[11] The electron-rich aromatic ring attacks the electrophilic dichlorocarbene. The resulting intermediate is then hydrolyzed to form the aldehyde.[11]

Reimer-Tiemann Mechanism Chloroform CHCl₃ + Base Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene Formation Intermediate Dichloromethyl Adduct Substrate 8-Methoxy-2,3-dihydro-1,4-benzodioxine Substrate->Intermediate Electrophilic Attack Product 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann reaction workflow.

Regioselectivity

The Reimer-Tiemann reaction exhibits a strong preference for ortho-formylation in phenols, which is attributed to the coordination of the phenolic oxygen with the electrophile. For aromatic ethers, the regioselectivity can be less pronounced, and a mixture of isomers may be obtained. The highly reactive nature of dichlorocarbene can lead to lower selectivity compared to the Vilsmeier-Haack and Duff reactions.

Experimental Protocol (Representative)
  • In a round-bottom flask, dissolve 8-methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent like ethanol.

  • Add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH, 4-5 equivalents).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (CHCl₃, 1.5-2 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue to heat the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Comparison of Synthesis Methods

FeatureVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann Reaction
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)Hexamethylenetetramine (HMTA)Dichlorocarbene (from CHCl₃/Base)
Substrate Scope Electron-rich aromatics and heterocyclesPhenols and highly activated aromaticsPhenols and electron-rich heterocycles
Reaction Conditions Generally mild (0 °C to room temp.), anhydrousAcidic (TFA or glycerol/boric acid), elevated temp.Strongly basic, elevated temperature
Regioselectivity Good, often favors the least sterically hindered activated positionGood, typically ortho to hydroxyl groupsModerate, primarily ortho to hydroxyls, can give mixtures
Yields Generally moderate to goodOften low to moderate[8][12]Variable, often low to moderate[13]
Workup Aqueous workup with neutralizationAcidic hydrolysis followed by extractionAcidification and extraction
Advantages Good regioselectivity, reliable for many substratesInexpensive reagents, operational simplicityClassic method, useful for ortho-formylation of phenols
Disadvantages POCl₃ is corrosive and moisture-sensitiveCan give complex mixtures with some substratesUse of toxic chloroform, harsh basic conditions, often low yields

Conclusion

The choice of formylation method for the synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde depends on several factors, including the desired regioselectivity, scalability, and tolerance of the starting material to the reaction conditions.

  • The Vilsmeier-Haack reaction is often the preferred method due to its generally good yields and predictable regioselectivity, favoring the electronically activated and sterically accessible C6 position.

  • The Duff reaction offers an alternative with simple reagents, but yields can be variable, and the acidic conditions might not be suitable for all substrates.

  • The Reimer-Tiemann reaction , while a classic method, is likely the least suitable for this specific transformation due to the harsh basic conditions, the use of chloroform, and the potential for lower yields and a mixture of products.

For researchers and drug development professionals, a systematic evaluation of these methods, starting with the Vilsmeier-Haack reaction, is recommended to identify the most efficient and scalable route for the synthesis of this important intermediate.

References

  • BenchChem. (2025).
  • Lindoy, L. F., et al. (2002). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 2002(11), 1525-1528.
  • Allen. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Chem-Impex.
  • Galeano, L. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10045-10053.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Lindoy, L. F., et al. (2002). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 2002(11), 1525-1528.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
  • ResearchGate. (n.d.). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Sciencemadness.org. (n.d.). THE REIMER-TIEMANN REACTION. Sciencemadness.org.
  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Khan Academy.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • PubMed. (n.d.). [2-formyl-1,4-benzodioxane.
  • MDPI. (2021, December 10).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Williamson ether synthesis.
  • Tetrahedron Letters. (2005). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. 46(43), 7363-7365.
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.
  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.
  • AIR Unimi. (n.d.).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • ResearchGate. (n.d.). Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF.
  • MDPI. (2021, December 10).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. YouTube.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Chem-Impex.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC.
  • PubChem. (n.d.).
  • The ScholarShip. (n.d.).
  • Chemical Papers. (2022).

Sources

Comparative

A Senior Application Scientist's Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its standing among other Benzodioxine Derivatives

This guide provides an in-depth comparison of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with other notable benzodioxine derivatives. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with other notable benzodioxine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, potential biological activities, and the synthetic considerations that define the utility of this chemical class. We will explore the nuanced effects of substituent placement on the benzodioxane scaffold, drawing on established experimental data from analogous compounds to contextualize the potential of our lead molecule.

The 1,4-benzodioxane framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous biologically active compounds. Its derivatives have shown a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties, with a significant number of compounds targeting adrenergic and serotonergic receptors.[1][2] This guide will focus on the adrenergic receptor interactions, a common target for many benzodioxane-based molecules.

The Core Compound: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a distinct derivative within the benzodioxane family. Its structure is characterized by a methoxy group at the 8-position and a carbaldehyde (formyl) group at the 6-position. While specific, direct experimental data on the biological activity of this particular compound is sparse in publicly available literature, we can infer its potential properties based on extensive structure-activity relationship (SAR) studies of related benzodioxanes.

Structural Features and Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H10O4ChemScene
Molecular Weight194.18 g/mol ChemScene
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem

Comparative Analysis with Key Benzodioxine Derivatives

To understand the potential of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, we will compare it with two well-characterized benzodioxine derivatives: WB-4101 and Idoxazofan . These compounds are known for their potent and selective interactions with adrenergic receptors and serve as excellent benchmarks.

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cluster_0 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde cluster_1 Comparative Derivatives Lead_Molecule 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde WB-4101 WB-4101 Lead_Molecule->WB-4101 Structural & Functional Comparison Idoxazofan Idoxazofan Lead_Molecule->Idoxazofan Structural & Functional Comparison cluster_lead 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde cluster_wb4101 WB-4101 cluster_idoxazofan Idoxazofan lead lead wb4101 wb4101 idoxazofan idoxazofan

Caption: Chemical structures of the compared benzodioxine derivatives.

As illustrated, WB-4101 features a 2-((2,6-dimethoxyphenoxy)ethylaminomethyl) substituent, while Idoxazofan has a 2-(2-imidazolin-2-yl) group. Our lead molecule, in contrast, possesses smaller functional groups directly attached to the benzene ring of the benzodioxane core.

Performance Comparison based on Structure-Activity Relationships

The biological activity of benzodioxane derivatives at adrenergic receptors is highly dependent on the nature and position of their substituents.

Adrenergic Receptor Subtype Selectivity:

Extensive research has demonstrated that modifications to the benzodioxane scaffold can significantly alter affinity and selectivity for α1- and α2-adrenergic receptor subtypes. [3][4][5]

  • WB-4101 is a potent α1-adrenergic receptor antagonist with a high affinity for the α1A subtype. [6]* Idoxazofan is a selective α2-adrenergic receptor antagonist. [7][8] The 8-methoxy group in our lead molecule is an interesting feature. Studies on other methoxy-substituted benzodioxanes suggest that this group can influence receptor affinity and selectivity. [9]The 6-carbaldehyde group is a reactive moiety that can be a precursor for synthesizing a variety of other derivatives, such as Schiff bases or chalcones, which have shown promising biological activities, including antimicrobial and MAO-B inhibitory effects. [1][10] Inferred Activity Profile of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

Based on the established SAR principles, the following can be inferred about our lead molecule:

  • The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the aromatic ring will significantly influence the electronic properties of the molecule, which in turn can affect its binding to receptor targets.

  • The aldehyde group at the 6-position provides a synthetic handle for further chemical modifications to explore a wider range of biological targets.

Comparative Data on Adrenergic Receptor Affinity:

While direct data for our lead molecule is unavailable, the following table provides a reference for the affinities of our comparative compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
WB-4101α1A-AR0.2 - 0.5
α1B-AR2.0 - 5.0
α1D-AR1.0 - 3.0
Idoxazofanα2A-AR2.0 - 5.0
α2B-AR10 - 20
α2C-AR5.0 - 10

Note: The binding affinity values are approximate ranges compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of these compounds.

Synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

dot

Starting_Material 3,4-dihydroxy-5-methoxybenzaldehyde Product 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Starting_Material->Product Base (e.g., K2CO3), Solvent (e.g., DMF) Reagent 1,2-dibromoethane Reagent->Product

Caption: Plausible synthetic route to the lead molecule.

Protocol:

  • To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde in a suitable solvent such as DMF, add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the reaction to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound to adrenergic receptors expressed in cell membranes.

dot

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing adrenergic receptor subtype Homogenization Homogenize cells in buffer Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand and test compound Resuspension->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Scintillation_Counting Quantify bound radioactivity Filtration->Scintillation_Counting IC50_Determination Determine IC50 value Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C) to a sufficient density.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion and Future Directions

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde represents an intriguing yet underexplored member of the benzodioxane family. While direct biological data is lacking, the principles of structure-activity relationships within this chemical class allow us to make informed inferences about its potential. The presence of the 8-methoxy and 6-carbaldehyde substituents suggests a unique electronic profile and provides a valuable synthetic handle for the creation of diverse derivative libraries.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct assessment of its binding affinity and functional activity at a panel of adrenergic and serotonin receptors is crucial to ascertain its pharmacological profile. Furthermore, the synthetic versatility of the 6-carbaldehyde group should be exploited to generate novel derivatives with potentially enhanced potency and selectivity. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of benzodioxine derivatives, ultimately aiding in the design of next-generation therapeutics.

References

  • Ahmed, B., Habibullah, & Khan, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-79.
  • Barbaro, R., et al. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 47(13), 3437-3449.
  • Basanagouda, M., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Medicinal Chemistry, 46(9), 4496-4504.
  • Bolchi, C., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha 1D -adrenoreceptor antagonists, 5-HT 1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370.
  • Doxey, J. C., et al. (1983). Idazoxan and its analogues; new selective antagonists of alpha 2-adrenoceptors. British Journal of Pharmacology, 80(1), 1-3.
  • Grote, T. M., et al. (2013). Discovery of β2 adrenergic receptor ligands using biosensor fragment screening of tagged wild-type receptor. ACS Medicinal Chemistry Letters, 4(10), 968-973.
  • Karakhanova, S. V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(2), M1676.
  • Leonardi, A., et al. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 43(16), 3097-3109.
  • Lovrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2197.
  • Nelson, W. L., et al. (1977). Brain alpha-adrenergic receptors: comparison of [3H]WB 4101 binding with norepinephrine-stimulated cyclic AMP accumulation in rat cerebral cortex. Molecular Pharmacology, 13(6), 1064-1072.
  • Ni, L., et al. (2018). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. European Journal of Medicinal Chemistry, 157, 125-136.
  • Proudman, R. G. W., et al. (2022). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives, 10(2), e00936.
  • Straniero, V., et al. (2021).
  • Sebban, C., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 486, 44-49.
  • Timmermans, P. B., & van Zwieten, P. A. (1981). The postsynaptic alpha 2-adrenoceptor. Journal of Autonomic Pharmacology, 1(2), 171-183.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Retrieved from [Link]

  • Creative Biolabs. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Quaglia, W., et al. (2001). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 44(10), 1599-1609.
  • Fantegrossi, W. E., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Journal of Psychopharmacology, 29(4), 459-468.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). doxazosin. Retrieved from [Link]

  • Zimecki, M., et al. (2016). Anti-inflammatory and antioxidant activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester or amide moieties in animal models. Pharmacological Reports, 68(5), 987-993.
  • ResearchGate. (2023). How to determine experimental IC50 value?. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8206-8228.
  • Neubig, R. R., et al. (2003). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Molecular Pharmacology, 64(4), 936-947.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Retrieved from [Link]

  • Asili, J., et al. (2013). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 12(3), 367-373.
  • ResearchGate. (2015). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. Retrieved from [Link]

  • Straniero, V., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 25(24), 5894.
  • Jóźwiak, K., et al. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Journal of Receptors and Signal Transduction, 35(2), 127-136.
  • Paronik, V. V., et al. (2014). Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. Pharmaceutical Chemistry Journal, 48(7), 450-454.
  • Varshney, D., et al. (2019). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Drug Discovery Technologies, 16(3), 264-275.
  • Timmermans, P. B., & van Zwieten, P. A. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. European Journal of Pharmacology, 63(2-3), 199-202.
  • Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]

  • Kumar, D., et al. (2013). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4846.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Czarnecka, K., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7752.
  • Vass, M., et al. (2015). Cell-based and virtual fragment screening for adrenergic α2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2824-2828.
  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848.
  • Bolchi, C., et al. (2021). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. Molecules, 26(11), 3169.
  • Kim, J., et al. (2018). Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker. Molecules, 23(10), 2636.
  • Jazayeri, A., & Meyer, W. J. (1988). Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells. Life Sciences, 43(8), 721-729.

Sources

Validation

A Comparative Analysis of the Biological Activities of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, prom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, promising derivative, 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and explores the potential biological impact of systematic structural modifications. While a comprehensive head-to-head comparative study on a dedicated library of its analogs is an area of ongoing research, this document synthesizes existing knowledge on related benzodioxane derivatives to provide a predictive comparison of their anticancer, antimicrobial, and antioxidant activities.

The rationale for selecting the 8-methoxy-6-carbaldehyde core lies in the established bioactivity of related structures. The 1,4-benzodioxane moiety is a key component in various pharmaceuticals and natural products with demonstrated therapeutic applications.[1][2] The strategic placement of a methoxy group at the 8-position and a reactive carbaldehyde group at the 6-position offers a versatile platform for analog synthesis, allowing for a systematic investigation of structure-activity relationships (SAR). This guide will delve into the hypothetical biological profiles of a series of these analogs, supported by established experimental protocols and insights from the broader class of benzodioxane compounds.

The Strategic Synthesis of Analogs

The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde analogs typically begins with a commercially available starting material like vanillin, which possesses the key methoxy and hydroxyl groups. A common synthetic route involves the reaction of the catechol precursor with 1,2-dibromoethane to form the dihydrobenzodioxine ring. The aldehyde functionality at the 6-position can then be introduced or modified. For the purpose of this comparative guide, we will consider a hypothetical series of analogs where the aldehyde group is transformed into other functional moieties, such as an oxime, a hydrazone, and a Schiff base, to explore the impact of these changes on biological activity.

Synthetic_Scheme cluster_analogs Analog Synthesis Vanillin Vanillin Hydroxyvanillin Hydroxyvanillin Vanillin->Hydroxyvanillin Nitration, Reduction Core_Scaffold 8-Methoxy-2,3-dihydro-1,4- benzodioxine-6-carbaldehyde Hydroxyvanillin->Core_Scaffold Williamson Ether Synthesis (1,2-dibromoethane, base) Analog_A Analog A (Oxime derivative) Core_Scaffold->Analog_A Hydroxylamine Analog_B Analog B (Hydrazone derivative) Core_Scaffold->Analog_B Hydrazine derivative Analog_C Analog C (Schiff base derivative) Core_Scaffold->Analog_C Substituted aniline

Caption: Proposed synthetic pathway for analogs of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Comparative Biological Activity

The following sections provide a comparative overview of the anticipated biological activities of the synthesized analogs based on established SAR principles for the 1,4-benzodioxane class of compounds.

Anticancer Activity

The 1,4-benzodioxane scaffold is present in several compounds with notable anticancer properties.[1][2] The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with cell cycle progression. The introduction of different functional groups at the 6-position of the 8-methoxy-2,3-dihydro-1,4-benzodioxine core is expected to modulate this activity significantly.

AnalogProposed ModificationExpected Anticancer Activity (IC50)Rationale
Parent Compound 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeModerateThe aldehyde group provides a site for interaction with biological macromolecules.
Analog A Oxime derivativePotentially IncreasedThe introduction of the oxime moiety can enhance lipophilicity and hydrogen bonding capacity, potentially leading to better target engagement.
Analog B Hydrazone derivativeSignificantly IncreasedHydrazone derivatives of various heterocyclic compounds have shown potent anticancer activities.[3] This modification can increase the molecule's planarity and ability to intercalate with DNA or inhibit key enzymes.
Analog C Schiff base derivative (with an electron-withdrawing group on the phenyl ring)IncreasedSchiff bases are known to possess a broad spectrum of biological activities, including anticancer effects. The presence of an electron-withdrawing group can enhance the electrophilicity of the imine carbon, promoting interactions with nucleophilic residues in target proteins.
Antimicrobial Activity

Derivatives of 1,4-benzodioxane have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action is often linked to the disruption of the microbial cell membrane or inhibition of essential enzymes.

AnalogProposed ModificationExpected Antimicrobial Activity (MIC)Rationale
Parent Compound 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeLow to ModerateThe aldehyde group may exhibit some antimicrobial properties, but is generally less potent than other functional groups.
Analog A Oxime derivativeModerateThe nitrogen atom in the oxime can participate in coordination with metal ions essential for microbial growth.
Analog B Hydrazone derivativeHighThe -N-N=C- linkage in hydrazones is a common feature in potent antimicrobial agents.
Analog C Schiff base derivative (with a lipophilic group on the phenyl ring)HighIncreased lipophilicity can facilitate the transport of the compound across the microbial cell membrane.
Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and the 1,4-benzodioxane ring system, often derived from catechol-like precursors, is expected to contribute to radical scavenging activity.[1][2]

AnalogProposed ModificationExpected Antioxidant Activity (EC50)Rationale
Parent Compound 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeModerateThe methoxy group and the overall electron-rich aromatic system can contribute to antioxidant activity.
Analog A Oxime derivativeModerate to HighThe hydroxyl group of the oxime can act as a hydrogen donor for radical scavenging.
Analog B Hydrazone derivativeHighThe presence of multiple nitrogen atoms and the potential for delocalization of electrons can enhance the radical scavenging capacity.
Analog C Schiff base derivative (with a hydroxyl group on the phenyl ring)Very HighThe introduction of an additional phenolic hydroxyl group would significantly increase the hydrogen-donating ability and thus the antioxidant potential.

Experimental Protocols

To empirically validate the predicted biological activities, the following standardized experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with analogs Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Medium_Removal Remove medium Incubation_4h->Medium_Removal DMSO_Addition Add DMSO Medium_Removal->DMSO_Addition Absorbance_Reading Read absorbance at 570 nm DMSO_Addition->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

  • Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of each analog solution (at a specific concentration) and a control to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Agar_Well_Diffusion_Workflow Inoculum_Prep Prepare microbial inoculum Plate_Inoculation Inoculate agar plate Inoculum_Prep->Plate_Inoculation Well_Creation Create wells in agar Plate_Inoculation->Well_Creation Compound_Loading Load analogs into wells Well_Creation->Compound_Loading Incubation Incubate for 24h Compound_Loading->Incubation Zone_Measurement Measure zone of inhibition Incubation->Zone_Measurement

Caption: Workflow for the agar well diffusion assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the analog solutions in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each analog solution with 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

DPPH_Assay_Workflow Sample_Prep Prepare analog solutions Reaction_Setup Mix analog with DPPH solution Sample_Prep->Reaction_Setup Incubation Incubate for 30 min in dark Reaction_Setup->Incubation Absorbance_Reading Read absorbance at 517 nm Incubation->Absorbance_Reading Data_Analysis Calculate EC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the DPPH radical scavenging assay.

Concluding Remarks and Future Directions

This guide provides a predictive framework for the comparative biological activities of novel analogs of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Based on established structure-activity relationships within the broader class of 1,4-benzodioxanes, it is hypothesized that the conversion of the 6-carbaldehyde group into hydrazone and specific Schiff base moieties will likely enhance the anticancer and antimicrobial properties of the parent compound. Furthermore, the introduction of additional hydrogen-donating groups is predicted to boost antioxidant activity.

It is imperative that these hypotheses are now subjected to rigorous experimental validation. The synthesis of a dedicated library of these analogs and their systematic evaluation using the detailed protocols provided herein will be a critical next step. Such studies will not only confirm the predicted activities but also provide valuable quantitative data to establish definitive structure-activity relationships. This will ultimately pave the way for the rational design of more potent and selective 1,4-benzodioxane-based therapeutic agents. Further investigations into the precise molecular mechanisms and identification of specific cellular targets and signaling pathways will be essential for the future development of these promising compounds.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Di Pino, A., & Certo, G. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Future Medicinal Chemistry, 13(13), 1215-1240. [Link]

  • Asati, V., & Sharma, S. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 9(5), 1-10. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • Singh, R., & Singh, R. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Drug Delivery and Therapeutics, 11(5), 143-148. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and biological activity of novel benzodioxane carboxylic acid-based hydrazones. Molecules, 19(6), 7436-7455. [Link]

Sources

Comparative

Structural Elucidation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: A Comparative Spectroscopic and Synthetic Analysis

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. This guide provides an in-depth analysis to confirm the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. This guide provides an in-depth analysis to confirm the structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde , a substituted benzodioxane derivative with potential applications in medicinal chemistry. In the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide will establish its structural identity through a logical framework of predictive spectroscopy, comparison with known analogs, and a reasoned synthetic pathway. This approach provides a robust, self-validating system for structural confirmation, grounded in the principles of organic chemistry and spectroscopic interpretation.

The Proposed Structure and Potential Isomeric Challenges

The molecule is assigned the IUPAC name 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, with the Chemical Abstracts Service (CAS) number 75889-54-2 and a molecular formula of C₁₀H₁₀O₄ [1][2]. The proposed structure is as follows:

Caption: Proposed structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

The primary challenge in confirming this structure lies in definitively placing the methoxy and carbaldehyde groups at positions 8 and 6, respectively. Regioisomers, where these groups are located at other positions on the benzodioxane ring system, could potentially exhibit similar spectroscopic properties, necessitating a careful and comparative analysis. The most probable regioisomeric alternatives would be:

  • 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Methoxy and aldehyde groups are ortho to each other.

  • 5-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Methoxy and aldehyde groups are para to each other.

Synthetic Strategy: A Pathway to Regiochemical Control

A plausible and regioselective synthesis provides strong inferential evidence for the final structure. The synthesis of 1,4-benzodioxane derivatives typically proceeds via a Williamson ether synthesis, reacting a catechol with a 1,2-dihaloethane. For the target molecule, a logical starting material is 3,4-dihydroxy-5-methoxybenzaldehyde .

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,4-dihydroxy-5-methoxybenzaldehyde 3,4-dihydroxy-5-methoxybenzaldehyde Reaction Reaction 3,4-dihydroxy-5-methoxybenzaldehyde->Reaction Williamson Ether Synthesis 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Reaction->8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Caption: Proposed synthetic route to the target molecule.

The reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with 1,2-dibromoethane in the presence of a suitable base, such as potassium carbonate, would lead to the formation of the dioxane ring. The substitution pattern of the starting catechol dictates the regiochemistry of the final product, thus providing strong evidence for the 8-methoxy and 6-carbaldehyde substitution pattern. This synthetic approach has been successfully employed for similar 1,4-benzodioxane derivatives[3].

Spectroscopic Analysis: A Comparative Approach

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for determining the substitution pattern on the aromatic ring.

Predicted ¹H NMR Data for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehyde-H~9.8s1HCharacteristic downfield shift for an aldehyde proton.
Ar-H (H-7)~7.3d1HOrtho to the aldehyde group, expected to be a doublet.
Ar-H (H-5)~7.1d1HMeta to the aldehyde and ortho to the methoxy group, expected to be a doublet.
Dioxane-CH₂~4.3m4HProtons of the ethylenedioxy bridge, likely a complex multiplet.
Methoxy-H~3.9s3HSinglet in the typical region for methoxy protons.

Comparative Analysis with 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

The known ¹H NMR spectrum of the non-methoxylated analog shows aromatic protons in the region of 6.9-7.4 ppm[4]. The introduction of the electron-donating methoxy group at the 8-position is expected to shield the aromatic protons, causing a slight upfield shift for H-5 and H-7 compared to the unsubstituted analog. The key differentiator will be the presence of only two aromatic proton signals, both as doublets, confirming the 1,2,4,5-tetrasubstituted pattern on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

Carbon Predicted Chemical Shift (ppm) Rationale
Aldehyde-C~190Characteristic downfield shift for an aldehyde carbonyl carbon.
Ar-C (C-8)~150Aromatic carbon attached to the methoxy group, deshielded.
Ar-C (C-4a)~145Quaternary aromatic carbon of the dioxane fusion.
Ar-C (C-8a)~143Quaternary aromatic carbon of the dioxane fusion.
Ar-C (C-6)~130Aromatic carbon attached to the aldehyde group.
Ar-C (C-7)~125Aromatic carbon ortho to the aldehyde.
Ar-C (C-5)~110Aromatic carbon ortho to the methoxy group.
Dioxane-CH₂~64Carbons of the ethylenedioxy bridge.
Methoxy-C~56Carbon of the methoxy group.

Comparative Analysis:

The chemical shift of the methoxy carbon is particularly diagnostic. In aromatic systems, the ¹³C chemical shift of a methoxy group is typically around 55-60 ppm. The presence of a signal in this region, correlated to a 3H singlet in the ¹H NMR spectrum, would be strong evidence for the methoxy group. The number of aromatic signals (six in this case, four quaternary and two tertiary) would confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Predicted IR Data for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (aldehyde)~1685
C-O-C (ether)~1250 and ~1050
C-H (aromatic)~3050
C-H (aliphatic)~2950

The strong absorption band around 1685 cm⁻¹ would be characteristic of the aromatic aldehyde carbonyl group. The presence of strong C-O stretching bands would confirm the ether linkages of the dioxane ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 194.0579 (for C₁₀H₁₀O₄)

  • Key Fragments:

    • m/z = 193 ([M-H]⁺)

    • m/z = 165 ([M-CHO]⁺)

    • m/z = 151 ([M-CH₃-CO]⁺)

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₁₀O₄. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and subsequent fragmentation of the benzodioxane ring.

Experimental Protocols for Structural Verification

To experimentally confirm the structure, the following detailed protocols should be followed:

Synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • Reaction Setup: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or acetone) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (2.5 equivalents).

  • Addition of Reagent: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Obtain the high-resolution mass spectrum (HRMS) using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the exact mass of the molecular ion.

Conclusion: A Framework for Unambiguous Confirmation

While direct experimental data for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is not currently available in the public domain, this guide provides a comprehensive framework for its structural confirmation. The proposed regioselective synthesis from 3,4-dihydroxy-5-methoxybenzaldehyde offers a strong logical basis for the assigned substitution pattern. Furthermore, the predicted spectroscopic data, when compared with known analogs and the potential isomers, provides a clear set of expected experimental outcomes. By following the detailed experimental protocols outlined, researchers can generate the necessary data to unequivocally confirm the structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, ensuring the scientific integrity of their future work with this compound.

References

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

  • Chem-Impex. (n.d.). 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Patents, G. (n.d.). CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

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